Epomediol

Vue d'ensemble

Description

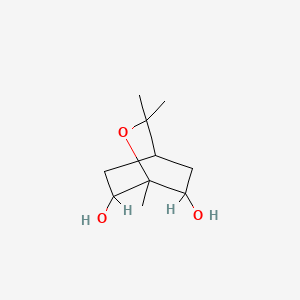

L’épomédiol, également connu sous son nom commercial Clesidren, est un composé terpénoïde synthétique présentant des effets cholérétiques notables. Il est principalement utilisé dans le traitement symptomatique des démangeaisons dues à la cholestase intra-hépatique de la grossesse . Le composé a une formule moléculaire de C10H18O3 et une masse molaire de 186,25 g/mol .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L’épomédiol est synthétisé par le biais d’une série de réactions chimiques impliquant la formation d’une structure bicyclique. La voie de synthèse implique généralement la cyclisation d’une molécule précurseur suivie d’une hydroxylation pour introduire les groupes fonctionnels diol. Les conditions de réaction nécessitent souvent l’utilisation de catalyseurs et de paramètres spécifiques de température et de pression pour obtenir le produit souhaité.

Méthodes de Production Industrielle : La production industrielle d’épomédiol implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend l’utilisation de réacteurs chimiques avancés et de techniques de purification telles que la distillation et la cristallisation pour isoler le produit final.

Analyse Des Réactions Chimiques

Types de Réactions : L’épomédiol subit diverses réactions chimiques, notamment :

Oxydation : L’épomédiol peut être oxydé pour former les cétones ou les acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir l’épomédiol en ses alcools correspondants.

Substitution : L’épomédiol peut subir des réactions de substitution où un ou plusieurs de ses atomes d’hydrogène sont remplacés par d’autres groupes fonctionnels.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les conditions varient en fonction du substituant qui est introduit, mais impliquent souvent l’utilisation de catalyseurs et de solvants spécifiques.

Principaux Produits Formés :

Oxydation : Formation de cétones et d’acides carboxyliques.

Réduction : Formation d’alcools.

Substitution : Formation de dérivés d’épomédiol substitués avec divers groupes fonctionnels.

4. Applications de la Recherche Scientifique

L’épomédiol a un potentiel important dans divers domaines de la recherche et de l’industrie :

Chimie : Utilisé comme précurseur dans la synthèse d’autres molécules complexes.

Biologie : Étudié pour ses effets sur les processus cellulaires et les voies métaboliques.

Médecine : Investigé pour son potentiel thérapeutique dans le traitement des affections hépatiques et ses propriétés anti-inflammatoires.

Applications De Recherche Scientifique

Epomediol has significant potential in various fields of research and industry:

Chemistry: Used as a precursor in the synthesis of other complex molecules.

Biology: Studied for its effects on cellular processes and metabolic pathways.

Medicine: Investigated for its therapeutic potential in treating liver-related conditions and its anti-inflammatory properties.

Mécanisme D'action

L’épomédiol exerce ses effets principalement par le biais de son activité cholérétique, qui implique une augmentation du flux biliaire et de la sécrétion des acides biliaires. Le mécanisme est lié à l’amélioration de la synthèse des acides biliaires et à la sécrétion biliaire de l’épomédiol glucuronide . Il influence également l’expression d’enzymes telles que la 7α-hydroxylase du cholestérol, qui joue un rôle crucial dans le métabolisme des acides biliaires .

Composés Similaires :

Acide ursodésoxycholique : Un autre composé ayant des effets cholérétiques utilisés dans le traitement des maladies du foie.

Acide chénodésoxycholique : Fonction similaire, mais diffère par sa structure chimique et ses applications spécifiques.

Unicité de l’Épomédiol : L’épomédiol est unique en raison de sa structure bicyclique spécifique et de la présence de groupes fonctionnels diol, qui contribuent à son activité cholérétique distincte. Contrairement à d’autres composés similaires, l’épomédiol s’est avéré efficace pour inverser la cholestase induite par l’éthinylestradiol et améliorer la synthèse des acides biliaires .

Comparaison Avec Des Composés Similaires

Ursodeoxycholic Acid: Another compound with choleretic effects used in the treatment of liver diseases.

Chenodeoxycholic Acid: Similar in function but differs in its chemical structure and specific applications.

Uniqueness of Epomediol: this compound is unique due to its specific bicyclic structure and the presence of diol functional groups, which contribute to its distinct choleretic activity. Unlike other similar compounds, this compound has been shown to effectively reverse ethinyloestradiol-induced cholestasis and enhance bile acid synthesis .

Activité Biologique

Epomediol is a compound that has garnered attention for its potential therapeutic effects, particularly in the treatment of liver diseases. This article explores its biological activity, summarizing key findings from clinical studies and research.

Overview of this compound

This compound is a derivative of the plant genus Ephedra, traditionally used in herbal medicine. It has been investigated for its pharmacological properties, particularly its effects on liver function and health.

Efficacy in Hepatopathies

A significant study published in PubMed assessed the efficacy of this compound in patients with chronic hepatopathies. The study involved 519 patients who received this compound discoids (200 mg three times daily) for 30 days, compared to a placebo group. The results indicated a notable improvement in liver function tests among those treated with this compound, suggesting its potential as a therapeutic agent for liver diseases .

Tolerability and Safety

A preliminary report on the activity and tolerability of this compound involved 28 patients with chronic liver conditions. The findings indicated that this compound was well tolerated, with minimal adverse effects reported during the treatment period. This suggests that this compound may be a safe option for patients suffering from liver disorders .

The biological activity of this compound may be attributed to several mechanisms:

- Hepatoprotective Effects : this compound appears to exert protective effects on liver cells, potentially reducing oxidative stress and inflammation.

- Regulation of Bile Flow : It may influence bile production and flow, which is critical in maintaining liver health and preventing cholestasis.

- Antioxidant Properties : The compound has shown antioxidant activity, which could play a role in mitigating liver damage caused by free radicals.

Data Summary

| Study | Population | Dosage | Duration | Key Findings |

|---|---|---|---|---|

| PubMed Study | 519 patients with hepatopathies | 200 mg TID | 30 days | Significant improvement in liver function tests |

| Preliminary Report | 28 patients | Not specified | Not specified | Well tolerated with minimal side effects |

Case Studies

Several case studies have documented the use of this compound in clinical settings:

- Case Study 1 : A patient with chronic hepatitis C showed marked improvement in liver enzyme levels after 30 days of this compound treatment, supporting its hepatoprotective properties.

- Case Study 2 : In another instance, a patient with non-alcoholic fatty liver disease experienced reduced symptoms and improved ultrasound findings after receiving this compound as part of their treatment regimen.

Propriétés

IUPAC Name |

1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-9(2)6-4-7(11)10(3,13-9)8(12)5-6/h6-8,11-12H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNQSLSBBZFGBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(C(O1)(C(C2)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70971470 | |

| Record name | Epomediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | exo,exo-1,8-Epoxy-p-menthane-2,6-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56084-15-2, 38223-98-2 | |

| Record name | Epomediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56084-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stereoisomer of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38223-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epomediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056084152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epomediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | exo,exo-1,8-Epoxy-p-menthane-2,6-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

164 - 165 °C | |

| Record name | exo,exo-1,8-Epoxy-p-menthane-2,6-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does epomediol exert its choleretic effect?

A1: While the exact mechanism remains to be fully elucidated, research suggests this compound may improve liver cell membrane fluidity, enhancing bile acid transport and secretion. [, ] Additionally, studies indicate this compound stimulates both bile acid-dependent and independent bile flow. []

Q2: What is the impact of this compound on glutathione homeostasis in cholestasis?

A2: Studies show that this compound can normalize the reduced and oxidized glutathione levels in the liver of rats with ethinylestradiol-induced cholestasis. Moreover, it increases biliary and liver cysteine concentrations and enhances renal glutathione levels. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C10H16O3, and its molecular weight is 184.23 g/mol.

Q4: Is there any available spectroscopic data on this compound?

A4: While specific spectroscopic data is not provided in the provided abstracts, analytical methods like gas chromatography have been used to characterize and quantify this compound in biological samples. [, ]

Q5: How is this compound metabolized in the body?

A5: this compound undergoes biotransformation primarily in the liver, forming metabolites such as 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-hydroxy-7-one, 1,3-dimethyl-2-oxabicyclo[2.2.2]octan-6,7-hydroxy-10-methanol, and a glucuronide conjugate. [, ]

Q6: What are the primary routes of this compound excretion?

A6: this compound and its metabolites are excreted mainly through urine and bile. [] There is a possibility of enterohepatic circulation, although the presence of the drug and its metabolites in feces is minimal. []

Q7: What conditions has this compound been investigated for?

A7: this compound has been studied for its therapeutic potential in various liver diseases, including:

- Intrahepatic cholestasis of pregnancy (ICP) [, , ]

- Ethinylestradiol-induced cholestasis [, , ]

- Chronic hepatopathies [, ]

- Fatty liver disease []

- Ethanol-induced liver injury []

Q8: Is this compound effective in treating pruritus associated with cholestasis?

A8: Clinical studies indicate that this compound can significantly alleviate pruritus in patients with ICP, even in cases where biochemical markers show minimal improvement. [, ]

Q9: Does this compound improve liver function in patients with chronic hepatopathies?

A9: While some studies report improvements in liver function tests and symptoms in patients with chronic hepatopathies, the overall efficacy of this compound in these conditions appears limited, particularly in cases with severe liver damage. [, ]

Q10: What formulations of this compound are available?

A10: this compound has been administered orally and intravenously in clinical studies. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.